(7-Methoxybenzofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-14-5-3-4-12-8-15(27-18(12)14)19(23)22-7-6-13(11-22)26-17-10-20-9-16(21-17)25-2/h3-5,8-10,13H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUOLQIEGLJRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NC(=CN=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a benzofuran moiety linked to a pyrrolidine ring through a methanone functional group, with an additional methoxypyrazine substituent. This unique structure is believed to contribute to its diverse biological activities.
The proposed mechanism of action for compounds with similar structures often involves:
- Inhibition of key signaling pathways : Many benzofuran derivatives disrupt pathways related to cancer progression, such as the FAK/AKT signaling pathway.
- Regulation of gene expression : These compounds can modulate the expression levels of proteins associated with metastasis, such as integrins and matrix metalloproteinases (MMPs) .
- Induction of apoptosis : By promoting apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
Study on Related Compounds
A comprehensive study investigated the effects of a benzofuran derivative on HCC cells. The findings indicated that treatment with this compound led to:
- Reduced cell viability : The IC50 values were determined at 48.22 μM after 24 hours and 38.15 μM after 48 hours.
- Inhibition of migration and invasion : Using Boyden chamber assays, it was shown that non-cytotoxic concentrations significantly reduced the migratory capabilities of HCC cells .
These results suggest that this compound may exhibit similar effects due to its structural properties.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
